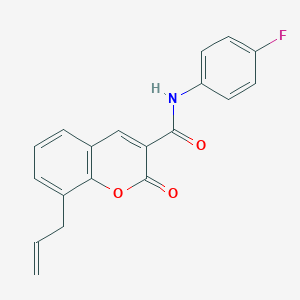
8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H14FNO3 and its molecular weight is 323.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19FNO3, with a molecular weight of approximately 323.32 g/mol. The structure features an allyl group and a fluorophenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FNO3 |
| Molecular Weight | 323.32 g/mol |
| CAS Number | 312616-83-4 |
Anticancer Activity
Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. Specifically, this compound has been evaluated for its antiproliferative effects on various cancer cell lines.
- Mechanism of Action : The compound appears to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.
- Efficacy : In vitro studies have shown that this compound exhibits IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, one study reported IC50 values around 10–33 nM for related compounds with similar structures .
Antimicrobial Activity
The antimicrobial potential of chromene derivatives has also been explored. In particular, this compound has demonstrated activity against various bacterial strains.
- Inhibition Studies : The compound was tested against gram-positive and gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Mechanism : The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Study 1: Antiproliferative Effects on Breast Cancer Cells
A study published in Cancer Letters investigated the effects of several chromene derivatives, including this compound, on MCF-7 cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates post-treatment.
Findings :
- Significant G2/M phase arrest was observed.
- Apoptotic markers were elevated, indicating that the compound induces programmed cell death through intrinsic pathways.
Study 2: Antimicrobial Activity Assessment
Another research article focused on the antimicrobial properties of this compound against a panel of pathogenic bacteria.
Results :
- The compound exhibited MIC values ranging from 5 to 20 µg/mL against various strains.
- Comparative analysis with established antibiotics showed that the compound has a favorable profile with lower resistance development.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c1-2-4-12-5-3-6-13-11-16(19(23)24-17(12)13)18(22)21-15-9-7-14(20)8-10-15/h2-3,5-11H,1,4H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUIQBXFLIOZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














